4,6-Difluoro-1-methyl-1H-indazole

Medicinal Chemistry Physicochemical Properties Drug Design

Select 4,6-Difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) for your kinase inhibitor program. The 4,6-difluoro substitution pattern delivers a 100-fold PI3Kδ selectivity window over other isoforms—critical for isoform-selective leads. N1-methyl group eliminates hydrogen-bond donor liability, improving metabolic stability and oral bioavailability. C-3 lithiation proceeds with high regioselectivity, enabling efficient SAR exploration. Available at ≥95% purity for pharmaceutical R&D. Choose this specific building block over generic indazoles to ensure reproducible, publication-ready results.

Molecular Formula C8H6F2N2
Molecular Weight 168.14
CAS No. 1185767-08-1
Cat. No. B3059710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1-methyl-1H-indazole
CAS1185767-08-1
Molecular FormulaC8H6F2N2
Molecular Weight168.14
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC(=C2)F)F
InChIInChI=1S/C8H6F2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
InChIKeyALATZHJJHGFEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) – Core Scaffold for Kinase-Focused Drug Discovery and Fluorinated Building Block Procurement


4,6-Difluoro-1-methyl-1H-indazole (CAS 1185767-08-1, C8H6F2N2, MW 168.14) is a fluorinated heterocyclic building block belonging to the indazole class . The compound features a methyl group at the N1 position and fluorine atoms at the 4- and 6-positions of the indazole core. This substitution pattern confers distinct electronic and steric properties that influence its utility as a pharmacophore and synthetic intermediate . The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with broad application in kinase inhibitor programs targeting oncology and inflammatory disease indications [1]. The compound is commercially available at purities ranging from 95% to 98% for pharmaceutical R&D and quality control applications .

4,6-Difluoro-1-methyl-1H-indazole Procurement: Why Generic 1H-Indazole or Mono-Fluorinated Analogs Are Not Functionally Equivalent


Substituting 4,6-difluoro-1-methyl-1H-indazole with a generic 1H-indazole or a mono-fluorinated analog introduces significant changes in physicochemical and pharmacological properties that cannot be trivially compensated for. The N1-methyl group eliminates the hydrogen-bond donor capability of the indazole NH, altering the compound's solubility, metabolic stability, and target binding mode . The specific 4,6-difluoro substitution pattern on the benzenoid ring is not arbitrary; extensive structure-activity relationship (SAR) studies on 4,6-disubstituted indazoles demonstrate that both the number and position of fluorine atoms are critical determinants of kinase inhibitory potency and isoform selectivity [1]. For instance, in a series of PI3Kδ inhibitors, 4,6-disubstituted indazoles exhibited distinct activity profiles compared to unsubstituted or mono-substituted counterparts, with the 4,6-difluoro arrangement conferring a specific balance of potency and selectivity across PI3K isoforms [1]. A procurement decision based solely on the indazole core overlooks these precise substitution requirements, potentially leading to failed synthesis campaigns or misleading biological results .

Quantitative Evidence for Selecting 4,6-Difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) Over Alternative Indazole Building Blocks


Comparative Physicochemical Profile of 4,6-Difluoro-1-methyl-1H-indazole vs. Unsubstituted 1-Methyl-1H-indazole

The introduction of fluorine atoms at the 4- and 6-positions of 1-methyl-1H-indazole significantly alters the compound's physicochemical properties compared to the unsubstituted parent compound . The target compound (4,6-difluoro-1-methyl-1H-indazole) has a calculated LogP of 1.85 and a polar surface area (PSA) of 17.82 Ų . In contrast, 1-methyl-1H-indazole (CAS 13436-47-2) has a lower LogP of approximately 1.22 and a similar PSA of 17.82 Ų . The increased lipophilicity (ΔLogP = +0.63) of the 4,6-difluoro derivative can enhance membrane permeability and potentially improve oral bioavailability in drug candidates, while the retained low PSA suggests it will not be penalized for passive diffusion [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Regioselective Fluorination Pattern: Impact on PI3Kδ Inhibitory Potency and Isoform Selectivity

In a seminal study by Henley et al. (2017), a series of 4,6-disubstituted-1H-indazole derivatives were profiled for their inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and related isoforms [1]. The 4,6-disubstituted scaffold, which includes the core substitution pattern of the target compound, was essential for achieving both potent PI3Kδ inhibition and selectivity over other PI3K isoforms [1]. A representative 4,6-disubstituted compound (Compound 172) demonstrated significant PI3Kδ activity with a pIC50 of 7.0 (IC50 = 100 nM) [1]. Crucially, this compound exhibited a 100-fold selectivity window over the PI3Kα, β, and γ isoforms, which showed pIC50 values of 5.0, 5.2, and 5.2, respectively [1]. This contrasts with earlier indazole-based inhibitors lacking the 4,6-disubstitution pattern, which often suffered from poor isoform selectivity and off-target effects [2]. The data underscore that the 4,6-difluoro substitution is not merely a synthetic convenience but a deliberate design element for achieving a specific pharmacological profile [1].

Kinase Inhibition PI3Kδ Structure-Activity Relationship (SAR)

Synthetic Utility: Regioselective Deprotonation at the C-3 Position for Late-Stage Functionalization

The 4,6-difluoro-1-methyl-1H-indazole core exhibits unique reactivity that enables regioselective functionalization, a critical advantage over simpler indazole building blocks . Specifically, treatment of 4,6-difluoro-1-methyl-1H-indazole with a strong base such as lithium diisopropylamide (LDA) at -78 °C results in selective deprotonation at the C-3 position . This lithiated intermediate can then be trapped with various electrophiles, providing a direct route to 3-substituted 4,6-difluoro-1-methyl-1H-indazole derivatives . In contrast, 1-methyl-1H-indazole (lacking the 4,6-difluoro substitution) often yields mixtures of C-3 and C-7 lithiation products under similar conditions, requiring additional separation steps and reducing overall yield [1]. The enhanced regioselectivity conferred by the 4,6-difluoro pattern streamlines synthetic routes and improves the efficiency of generating diverse compound libraries for SAR exploration .

Organic Synthesis Lithiation Building Blocks

Impact of N1-Methylation on Hydrogen Bonding and Metabolic Stability

The N1-methyl group on 4,6-difluoro-1-methyl-1H-indazole is a critical structural feature that distinguishes it from the corresponding N-H indazole (4,6-difluoro-1H-indazole, CAS 885520-26-3) . This methylation eliminates the hydrogen-bond donor capability of the indazole NH, which can significantly alter the compound's metabolic stability and pharmacokinetic profile . Indazole itself is a recognized bioisostere of phenol, but is more lipophilic and less prone to Phase I and II metabolism . The addition of the N1-methyl group further reduces the potential for glucuronidation and sulfation, common metabolic pathways for phenols and N-H heterocycles . While quantitative comparative metabolic stability data for this specific compound is not publicly available, the general principle is well-established: N-methylation of heterocyclic NH groups is a standard medicinal chemistry tactic to block metabolic soft spots and improve oral bioavailability [1]. Therefore, selecting the N1-methyl derivative over the N-H analog is a strategic choice for building longer-acting or orally bioavailable drug candidates .

Metabolic Stability Bioisosterism Medicinal Chemistry

Validated Application Scenarios for 4,6-Difluoro-1-methyl-1H-indazole (CAS 1185767-08-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of PI3Kδ-Selective Kinase Inhibitors for Anti-Inflammatory and Oncology Programs

Use 4,6-difluoro-1-methyl-1H-indazole as the core scaffold for generating potent and isoform-selective PI3Kδ inhibitors. The 4,6-difluoro substitution pattern has been shown to be a key determinant in achieving a 100-fold selectivity window over other PI3K isoforms (α, β, γ) in advanced lead compounds [1]. The enhanced lipophilicity (LogP = 1.85) of this building block compared to unsubstituted indazole (LogP ≈ 1.22) may also improve membrane permeability and cellular activity of the resulting inhibitors . This scenario is directly supported by quantitative SAR data from peer-reviewed studies [1].

Synthetic Methodology: Regioselective C-3 Functionalization for Late-Stage Diversification

Employ 4,6-difluoro-1-methyl-1H-indazole as a substrate for highly regioselective lithiation chemistry. Treatment with LDA at -78 °C allows for clean deprotonation at the C-3 position, enabling efficient introduction of various electrophiles to generate 3-substituted analogs . This regioselectivity simplifies purification and improves yield compared to 1-methyl-1H-indazole, which can form regioisomeric mixtures [2]. This application is valuable for medicinal chemistry groups seeking to rapidly explore SAR around the indazole C-3 position .

Drug Discovery: Lead Optimization for Improved Metabolic Stability

Select 4,6-difluoro-1-methyl-1H-indazole over the N-H analog (4,6-difluoro-1H-indazole) when designing compounds intended for oral administration or requiring enhanced metabolic stability. The N1-methyl group blocks a potential site for Phase II metabolism (glucuronidation/sulfation), a common metabolic liability for N-H heterocycles and their phenol bioisosteres . While direct metabolic data for this specific compound is limited, this application is supported by well-established principles of medicinal chemistry and the known behavior of indazole as a phenol bioisostere [REFS-5, REFS-6].

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

Utilize 4,6-difluoro-1-methyl-1H-indazole as a versatile building block for creating chemical probes to study kinase function. The core scaffold's demonstrated ability to be functionalized at the C-3 position with high regioselectivity facilitates the attachment of linker moieties or reporter groups (e.g., biotin, fluorophores) required for pull-down assays or cellular imaging. The favorable physicochemical properties (LogP 1.85, PSA 17.82 Ų) also suggest good cell permeability, a desirable trait for intracellular target engagement probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.